(S)-2-Amino-2-(3-cyanophenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(3-cyanophenyl)acetic acid is an organic compound that features both an amino group and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-cyanophenyl)acetic acid typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(S)-2-Amino-2-(3-cyanophenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-cyanophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and cyano groups can interact with various enzymes and receptors, leading to different biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylacetic acid: This compound is similar in structure but lacks the amino group.
2-Amino-3-cyanobenzoic acid: Another similar compound with a different arrangement of functional groups.
Uniqueness
(S)-2-Amino-2-(3-cyanophenyl)acetic acid is unique due to the presence of both an amino group and a cyano group on the phenyl ring. This combination of functional groups provides distinct chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-cyanophenyl)acetic acid |
InChI |
InChI=1S/C9H8N2O2/c10-5-6-2-1-3-7(4-6)8(11)9(12)13/h1-4,8H,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
FOYNBWYWJSPUDQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[C@@H](C(=O)O)N)C#N |
Canonical SMILES |
C1=CC(=CC(=C1)C(C(=O)O)N)C#N |
Origin of Product |
United States |
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